

What is the chemical structure of Harmol?

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An In-depth Technical Guide to the Chemical Profile of **Harmol** For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmol is a significant beta-carboline alkaloid, noted for its wide range of pharmacological activities, including neuroprotective, anti-tumor, and antifungal properties. As a primary metabolite of the more widely known alkaloid harmine, **harmol** presents a unique chemical scaffold that is of considerable interest in medicinal chemistry and drug development.[1][2] Its biological activities are largely attributed to its function as a monoamine oxidase (MAO) inhibitor and its ability to induce programmed cell death pathways such as apoptosis and autophagy.[1][3] This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and key biological mechanisms of **harmol**, tailored for a scientific audience.

Chemical Structure and Identifiers

Harmol is structurally classified as a 9H-beta-carboline, featuring a methyl group at the C-1 position and a hydroxyl group at the C-7 position.[1] The molecule exists in tautomeric forms, predominantly as 1-methyl-9H-pyrido[3,4-b]indol-7-ol, which is in equilibrium with its keto form, 1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one.[1][4]



Identifier	Value
IUPAC Name	1-methyl-9H-pyrido[3,4-b]indol-7-ol
Molecular Formula	C12H10N2O
CAS Number	487-03-6
Molecular Weight	198.22 g/mol
Canonical SMILES	Cc1c2c(ccn1)c3ccc(cc3[nH]2)O
InChI Key	SATMZMMKDDTOSQ-UHFFFAOYSA-N
Synonyms	7-Hydroxyharman, 1-Methyl-9H-beta-carbolin-7- ol

Physicochemical and Spectral Data

The physicochemical properties of **harmol** are critical for its application in experimental and developmental settings. The data presented below has been compiled from various chemical databases and literature sources.

Physicochemical Properties

A summary of key quantitative data for **harmol** is provided for easy reference and comparison.



Property	Value	Source(s)
Molecular Weight	198.22 g/mol	[3]
Melting Point	304 °C	[1]
Boiling Point (Predicted)	460.4 ± 40.0 °C	[2]
pKa (Acidic)	7.90 (Phenolic OH), 9.47 (Pyrrole NH)	[2][5]
logP (Predicted)	2.52	[6]
Solubility	Soluble in DMSO (up to 45 mg/mL), DMF (20 mg/mL), Ethanol (10 mg/mL), Chloroform, Dichloromethane, Acetone.	[7][8]
Appearance	White to yellow crystalline solid/powder.	[7][9]

Spectral Characterization

While raw spectral data files for **harmol** are not readily available in public repositories, its structure has been extensively confirmed using standard spectroscopic methods as cited in the literature.

- ¹H and ¹³C Nuclear Magnetic Resonance (NMR): The structural elucidation of harmol and its derivatives has been routinely confirmed by ¹H and ¹³C NMR spectroscopy. These analyses are critical for verifying the integrity of the β-carboline skeleton and the positions of its functional groups.[10]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the **harmol** molecule. Key expected absorptions include O-H stretching for the hydroxyl group (around 3200-3500 cm⁻¹), N-H stretching for the indole nitrogen (around 3400-3250 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 3100-2850 cm⁻¹), and C=C/C=N stretching within the aromatic rings (around 1650-1400 cm⁻¹).[10]



 Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight of harmol (198.22 g/mol) and provides fragmentation patterns useful for structural confirmation.[3]

Synthesis and Metabolism Chemical Synthesis

Harmol can be synthesized from its parent alkaloid, harmine, through O-demethylation.

- Experimental Protocol: Synthesis of Harmol from Harmine
 - Reactants: Harmine, hydrobromic acid (HBr, 48%), and acetic acid.
 - Procedure: A mixture of harmine, an excess of 48% hydrobromic acid, and glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
 - Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for approximately 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
 - Final Product: The crude **harmol** is then purified, typically by recrystallization or column chromatography, to yield the final product.[11]

Metabolism

Harmol is a primary and active metabolite of harmine in humans, formed via O-demethylation by cytochrome P450 enzymes in the liver.[4] Once formed, **harmol** itself can undergo further phase II metabolism. The primary metabolic routes for **harmol** involve conjugation of its phenolic hydroxyl group to form **harmol** sulfate and **harmol** glucuronide, which increases its water solubility and facilitates its excretion from the body.



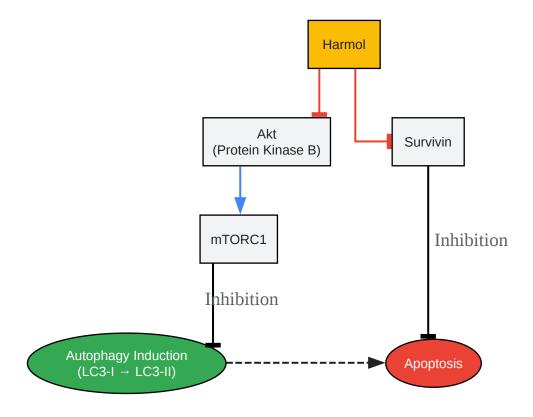
Mechanism of Action and Signaling Pathways

Harmol exerts its biological effects through the modulation of several key signaling pathways, primarily leading to the induction of autophagy and apoptosis in cancer cells.

Induction of Autophagy via Akt/mTOR Pathway Inhibition

One of the most well-documented mechanisms of **harmol** is its ability to induce autophagy, a cellular process of self-degradation of damaged organelles and proteins. **Harmol** initiates this process by inhibiting the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and survival.

Mechanism: Harmol treatment leads to a reduction in the phosphorylation of Akt and the
mammalian target of rapamycin (mTOR).[12] The deactivation of mTOR relieves its inhibitory
effect on the ULK1 complex, initiating the formation of the autophagosome. This process is
also linked to the downregulation of survivin, an inhibitor of apoptosis protein that also plays
a role in autophagy regulation.[12]



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Fig 1. Harmol-induced autophagy and apoptosis signaling.

Induction of Apoptosis via Caspase-8 Activation

In certain cancer cell lines, such as human lung carcinoma H596 cells, **harmol** induces apoptosis through a caspase-dependent mechanism. This pathway is initiated by the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, but notably, this activation occurs independently of the Fas/Fas ligand interaction.

Mechanism: Activated caspase-8 proceeds to activate downstream executioner caspases
like caspase-3. Concurrently, it can cleave Bid to its truncated form (tBid), which translocates
to the mitochondria, leading to the release of cytochrome c, subsequent activation of
caspase-9, and amplification of the apoptotic signal.

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in the literature for assessing the biological activity of **harmol**.

Protocol: Induction and Analysis of Autophagy in U251MG Cells

This protocol is adapted from studies investigating **harmol**'s effect on human glioma cells.[1] [12]

- Cell Culture: Human glioma U251MG cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
- Harmol Treatment: A stock solution of harmol is prepared in DMSO. Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing harmol at various concentrations (e.g., 0-100 μM) for specified time points (e.g., 12, 24, 36 hours). A vehicle control (DMSO) is run in parallel.
- Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline
 (PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail. The lysates are



centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant (total protein) is collected.

- Western Blot Analysis:
 - Protein concentration is determined using a BCA assay.
 - \circ Equal amounts of protein (e.g., 20-30 μ g) are separated by SDS-PAGE (e.g., 12-15% gel for LC3) and transferred to a PVDF membrane.
 - The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - The membrane is incubated overnight at 4°C with primary antibodies against key autophagy markers, such as LC3 (to detect conversion from LC3-I to LC3-II) and survivin.
 An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
 - After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.



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Fig 2. Experimental workflow for analyzing harmol-induced autophagy.

Conclusion



Harmol is a pharmacologically active β-carboline alkaloid with a well-defined chemical structure and a growing body of evidence supporting its potential as a therapeutic agent, particularly in oncology. Its ability to modulate critical cellular pathways, such as Akt/mTOR signaling to induce autophagy and caspase-dependent apoptosis, makes it a valuable lead compound for further investigation. The data and protocols summarized in this guide provide a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics based on the **harmol** scaffold.

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